molecular formula C14H9Br2N3 B15254095 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

Cat. No.: B15254095
M. Wt: 379.05 g/mol
InChI Key: TVGRXGCNVLGQTC-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 4-bromophenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzohydrazide with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazoles, while coupling reactions can produce complex aromatic systems.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole depends on its specific application. In materials science, its electron-accepting properties are crucial for its role in π-conjugated polymers. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-fluorophenyl)-4H-1,2,4-triazole: Similar structure but with fluorine atoms instead of bromine.

    3,5-bis(4-chlorophenyl)-4H-1,2,4-triazole: Chlorine atoms replace the bromine atoms.

    3,5-bis(4-methylphenyl)-4H-1,2,4-triazole: Methyl groups instead of bromine atoms.

Uniqueness

The presence of bromine atoms in 3,5-bis(4-bromophenyl)-4H-1,2,4-triazole imparts unique reactivity and electronic properties compared to its analogs. Bromine atoms are larger and more polarizable than fluorine or chlorine, which can influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

Molecular Formula

C14H9Br2N3

Molecular Weight

379.05 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C14H9Br2N3/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18,19)

InChI Key

TVGRXGCNVLGQTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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